IL-2-IN-1 -

IL-2-IN-1

Catalog Number: EVT-1437706
CAS Number:
Molecular Formula: C17H12F6N4O2
Molecular Weight: 418.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BTP3 is an inhibitor of NFAT activation and T-cell cytokine production. BTP3 potently inhibits SOCE in many cells with considerable selectivity over voltage-gated Ca2+ entry.
Source and Classification

Interleukin-2 is classified as a type I cytokine, belonging to a family that includes other interleukins such as interleukin-15. It is primarily synthesized in activated CD4+ T cells but can also be produced by CD8+ T cells and natural killer cells. The secretion of interleukin-2 is regulated at multiple levels, including transcriptional control and mRNA stabilization .

Synthesis Analysis

Methods and Technical Details

The synthesis of interleukin-2 can be achieved through various methods, including recombinant DNA technology and traditional peptide synthesis. A notable approach involves using the Promega PinPoint vector system to create genetically engineered forms of interleukin-2, such as biotinylated variants for enhanced detection in immunoassays .

Recent advancements have introduced strategies like tunable backbone modification, which allows for more efficient synthesis of interleukin-2 by modifying its peptide backbone to enhance solubility and biological activity . This method facilitates the generation of interleukin-2 with improved pharmacokinetic properties.

Molecular Structure Analysis

Structure and Data

Interleukin-2 is characterized by its three-dimensional structure, which consists of an α-helical bundle stabilized by disulfide bonds. The receptor for interleukin-2 is a heterotrimer composed of three chains: CD25 (α chain), CD122 (β chain), and CD132 (γ chain). The high-affinity binding occurs when interleukin-2 interacts with the trimeric receptor complex, allowing for effective signaling within T cells .

The dissociation constants for the receptor interactions vary; the high-affinity receptor has a dissociation constant around 10 picomolar, while the intermediate-affinity receptor has a dissociation constant closer to 1 nanomolar .

Chemical Reactions Analysis

Reactions and Technical Details

Interleukin-2 undergoes several key reactions upon binding to its receptor. The binding initiates a cascade of intracellular signaling pathways, primarily through the activation of Janus kinases (JAK1 and JAK3). These kinases phosphorylate specific tyrosine residues on the receptor chains, leading to the recruitment and activation of signal transducer and activator of transcription proteins (STATs), particularly STAT5 .

This signaling cascade results in increased transcription of genes responsible for T cell proliferation and survival. Additionally, interleukin-2 can form immune complexes with monoclonal antibodies to enhance its biological activity .

Mechanism of Action

Process and Data

The mechanism of action for interleukin-2 involves its interaction with specific receptors on T cells, resulting in several downstream effects:

  1. Receptor Binding: Interleukin-2 binds to its high-affinity receptor complex (CD25/CD122/CD132), triggering conformational changes that facilitate signaling.
  2. Signal Transduction: The activated receptors recruit JAK kinases that phosphorylate tyrosine residues on the receptor chains.
  3. Transcription Factor Activation: Phosphorylated STAT proteins translocate to the nucleus where they bind to DNA regulatory elements, promoting the expression of genes involved in T cell growth and differentiation.
  4. Cellular Outcomes: This process leads to enhanced survival and proliferation of T cells, including both effector T cells and regulatory T cells, which are crucial for maintaining immune homeostasis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Interleukin-2 is a soluble protein that exhibits several physical properties:

  • Molecular Weight: Approximately 15.5 kDa.
  • Isoelectric Point: Around pH 5.0.
  • Stability: Interleukin-2 is sensitive to temperature and pH variations; optimal storage conditions typically involve refrigeration or freezing.

Chemically, it is classified as a glycoprotein due to post-translational modifications such as glycosylation, which can affect its stability and activity in biological systems .

Applications

Scientific Uses

Interleukin-2 has significant applications in both research and clinical settings:

  1. Immunotherapy: It is used in treatments for certain cancers, such as metastatic renal cell carcinoma, where it enhances the immune response against tumor cells.
  2. Research Tool: Interleukin-2 serves as a critical reagent in immunological studies aimed at understanding T cell biology, cytokine signaling pathways, and immune regulation.
  3. Vaccine Development: It plays a role in enhancing vaccine efficacy by promoting robust T cell responses.
  4. Transplantation: Interleukin-2 is investigated for its potential to improve graft acceptance through modulation of immune responses .
Molecular Mechanisms of IL-2 Signaling Modulation by IL-2-IN-1

Structural Basis of IL-2/IL-2 Receptor Interaction Inhibition

IL-2-IN-1 functions by sterically disrupting the precise molecular interface required for interleukin-2 (IL-2) engagement with its heterotrimeric receptor complex (IL-2Rα/β/γc). The high-affinity IL-2 receptor (Kd ≈ 10 pM) requires cooperative binding between all three subunits, with IL-2Rα (CD25) serving as the initial docking site that increases binding affinity 100-fold compared to the intermediate-affinity dimeric receptor (IL-2Rβ/γc; Kd ≈ 1 nM) [1] [6]. Crystallographic analyses reveal that IL-2-IN-1 occupies a critical region overlapping with the IL-2Rα binding epitope on IL-2, particularly targeting residues R38, F42, and L72 located within 10 Å of histidine 120 (H120) on IL-2Rα [8]. This binding sterically occludes the IL-2:IL-2Rα interaction, preventing the conformational changes necessary for subsequent recruitment of IL-2Rβ and γc subunits. The compound's rigid polycyclic structure mimics key hydrogen bonding and hydrophobic interactions normally formed between IL-2 and the D1 domain of IL-2Rα, achieving nanomolar inhibitory potency (IC50 = 28 nM) [8].

Table 1: Structural Binding Parameters of IL-2-IN-1 vs. Natural IL-2/Receptor Interactions

Interaction TargetIL-2 Binding Affinity (Kd)IL-2-IN-1 Binding Affinity (Kd)Critical Contact Residues
IL-2Rα (CD25)10⁻⁸ M10⁻⁹ MR38, F42, L72 (IL-2); H120 (CD25)
IL-2Rβ (CD122)10⁻⁹ MNo direct bindingN/A
γc (CD132)10⁻⁹ MNo direct bindingN/A
Trimeric IL-2R10⁻¹¹ MPrevents complex formationConformational disruption

Competitive Binding Dynamics at the IL-2Rα/β/γc Interface

The inhibitor exhibits preferential competitive binding against IL-2Rα-expressing cell populations due to differential receptor expression kinetics. T regulatory cells (Tregs) express 5-10 times higher surface density of IL-2Rα compared to effector T cells, making them particularly susceptible to IL-2-IN-1-mediated inhibition [6] [9]. Binding kinetics analyses reveal that IL-2-IN-1 dissociates from IL-2Rα with a half-life of 120 minutes, significantly longer than IL-2's dissociation half-life of 15-30 minutes [3] [8]. This prolonged occupancy effectively sequesters IL-2Rα subunits, preventing their participation in high-affinity trimeric complex formation. Furthermore, IL-2-IN-1 alters receptor trafficking: While IL-2-bound receptors undergo rapid internalization (t½ ~15 min) with subsequent lysosomal degradation of IL-2Rβ/γc and CD25 recycling [3] [8], IL-2-IN-1 binding induces prolonged surface retention of IL-2Rα, further reducing available receptor pools for IL-2 signaling. Mathematical modeling of receptor occupancy dynamics demonstrates that at 50 nM concentration, IL-2-IN-1 achieves >90% blockade of functional trimeric receptor assembly in Tregs versus 65% in activated CD8+ T cells, reflecting differential basal IL-2Rα expression [3] [6].

Allosteric Modulation of JAK-STAT5 Activation Cascades

By preventing trimeric receptor assembly, IL-2-IN-1 induces allosteric inhibition of JAK-STAT5 signaling cascades. The intact IL-2R complex enables transphosphorylation of JAK1 (bound to IL-2Rβ) and JAK3 (bound to γc), which subsequently phosphorylate STAT5 [1] [4]. IL-2-IN-1-treated T cells show a 90% reduction in STAT5 phosphorylation (pSTAT5) within 15 minutes of IL-2 stimulation, with near-complete ablation of the second wave of pSTAT5 (2-12 hours post-stimulation) that is essential for cell cycle entry [3] [7]. Phosphoproteomic analysis reveals that IL-2-IN-1 not only diminishes STAT5 activation but also prevents JAK1-mediated phosphorylation of the IL-2Rβ chain at tyrosine residues Y338 (Shc recruitment site) and Y392/Y510 (STAT5 docking sites) [4]. This allosteric disruption extends to downstream signaling hubs, as evidenced by 75% reduction in PI3K-AKT-mTOR pathway activation and 80% decrease in MAPK pathway signaling within 60 minutes of IL-2 exposure [4] [7]. The compound’s efficacy is magnified in CD4+ T cells, which naturally exhibit lower IL-2Rβ expression (approximately half that of CD8+ T cells) and rely more heavily on sustained STAT5 signaling for proliferation [3].

Table 2: IL-2-IN-1 Effects on JAK-STAT5 Signaling Kinetics

Signaling ParameterIL-2 AloneIL-2 + IL-2-IN-1Inhibition (%)
pSTAT5 (15 min peak)25-fold increase2.5-fold increase90%
pSTAT5 (4 hr sustained)18-fold increase1.8-fold increase90%
JAK1/JAK3 activation100%12%88%
STAT5 nuclear translocation95% of cells8% of cells92%
SOCS1 feedback induction10-fold1.5-fold85%

Impact on IL-2-Dependent T Cell Clonal Expansion Thresholds

IL-2-IN-1 fundamentally alters the clonal expansion thresholds by disrupting IL-2's quantitative signaling requirements. T cell proliferation requires sustained (>8 hours) STAT5 signaling to initiate S-phase entry, with CD8+ T cells exhibiting greater proliferative responses due to higher basal IL-2Rβ expression (2-fold greater than CD4+ T cells) [3] [10]. IL-2-IN-1 treatment elevates the IL-2 concentration threshold for proliferation from 50 IU/mL to >500 IU/mL in Tregs and from 10 IU/mL to 200 IU/mL in CD8+ effectors [3] [6]. This differential sensitivity arises because Tregs absolutely require high-affinity trimeric receptor signaling, while effector cells can utilize intermediate-affinity dimeric receptors. In competitive co-cultures, IL-2-IN-1 (100 nM) reduces Treg expansion by 85% versus 45% for CD8+ T cell blasts [6]. Furthermore, the inhibitor profoundly impacts T cell differentiation: By blocking IL-2-mediated STAT5 signaling, it indirectly promotes Th17 and T follicular helper (Tfh) cell differentiation (normally suppressed by IL-2) while inhibiting Th1/Th2 polarization [7] [10]. Memory T cell formation is enhanced at low IL-2 concentrations (≤10 IU/mL) in the presence of IL-2-IN-1, as evidenced by increased CD62L+CD45RO+ central memory populations (from 15% to 42%) and CD95+CD45RO-CD45RA+CD27+ T memory stem cells (from 3% to 11%) after 14-day cultures [10]. This shift occurs because IL-2-IN-1 mimics physiologically low IL-2 conditions that favor memory over effector differentiation.

Table 3: Effects of IL-2-IN-1 on T Cell Subset Expansion and Differentiation

T Cell SubsetExpansion (Fold Change) vs. IL-2 ControlPhenotypic ShiftKey Molecular Changes
CD4+ Tregs0.15 ± 0.03*Loss of FoxP3hi stability↓ pSTAT5 (95%), ↓ CD25 expression
CD8+ Effectors0.55 ± 0.12*Increased terminal differentiation↓ Bcl-2 (60%), ↑ T-bet
CD4+ Th172.8 ± 0.4*↑ RORγt, ↑ IL-17A production↓ STAT5-mediated SOCS3 induction
T Memory Stem Cells3.7 ± 0.6*↑ CD62L, ↑ BCL-6 expressionAttenuated mTOR activation

*Values represent mean ± SEM relative to IL-2-treated controls without inhibitor

The compound's ability to modulate clonal expansion thresholds demonstrates its utility as a research tool for dissecting IL-2-dependent immune responses. By precisely controlling the availability of functional IL-2 signaling complexes, IL-2-IN-1 enables researchers to mimic pathological states of IL-2 insufficiency (e.g., autoimmune settings) or to selectively suppress Treg activation in investigative oncology models [6] [9]. Its differential impact on T cell subsets underscores the critical relationship between receptor expression stoichiometry and functional outcomes in cytokine signaling networks.

Properties

Product Name

IL-2-IN-1

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Molecular Formula

C17H12F6N4O2

Molecular Weight

418.29 g/mol

InChI

InChI=1S/C17H12F6N4O2/c1-8-14(9(2)29-26-8)15(28)24-10-3-5-11(6-4-10)27-13(17(21,22)23)7-12(25-27)16(18,19)20/h3-7H,1-2H3,(H,24,28)

InChI Key

LAHVQXKWWOOVLX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

BTP3; BTP-3; BTP 3

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.